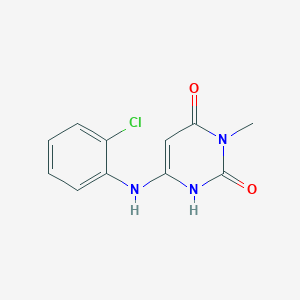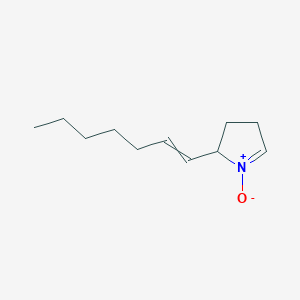
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound with a unique structure that includes a heptenyl group attached to a dihydropyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the reaction of hept-1-en-1-yl derivatives with pyrrole precursors under controlled conditions. Common reagents used in the synthesis include catalysts like palladium or platinum, which facilitate the formation of the desired product through processes such as hydrogenation or cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Applications De Recherche Scientifique
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hept-1-en-1-yl)pyrimidine
- 2-[(1E)-hept-1-en-1-yl]-2H-thiopyran
- (1S,2S)-1-(hept-1-en-1-yl)-2-heptylcyclopentane
Uniqueness
2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
105554-17-4 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
2-hept-1-enyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h6,8,10-11H,2-5,7,9H2,1H3 |
Clé InChI |
GDZDBMIUBLZHIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC1CCC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


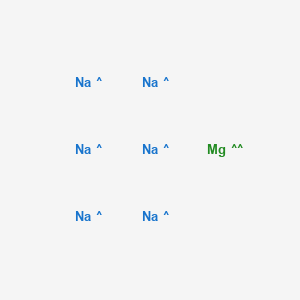
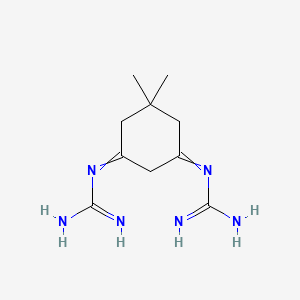
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
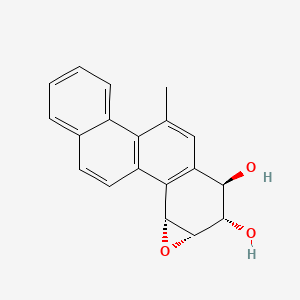
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
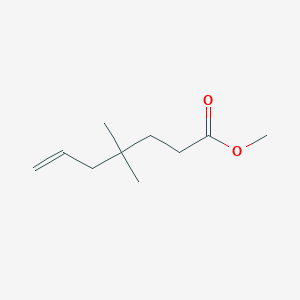
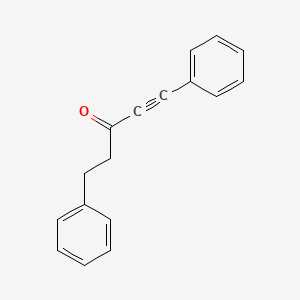
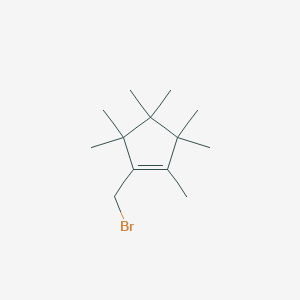
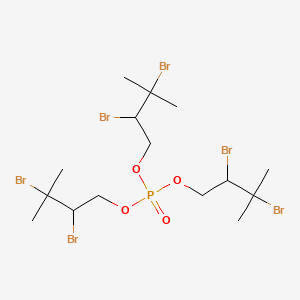
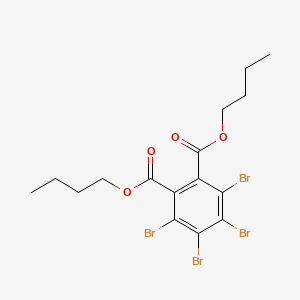
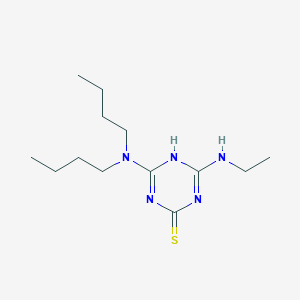
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
